(S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide
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Overview
Description
(S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide is an organic compound that features a cyclopropyl group, a benzyl group, and an amino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide typically involves the following steps:
Formation of the cyclopropyl group: Cyclopropyl groups can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Introduction of the benzyl group: Benzyl groups can be introduced through nucleophilic substitution reactions, where benzyl halides react with nucleophiles such as amines.
Formation of the acetamide backbone: The acetamide backbone can be synthesized by reacting acetic anhydride with amines under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in research to study its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropyl-ethyl)-N-phenyl-acetamide: Similar structure but with a phenyl group instead of a benzyl group.
Cyclopropylamine derivatives: Compounds with a cyclopropyl group attached to an amine.
Uniqueness
(S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-amino-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide |
InChI |
InChI=1S/C14H20N2O/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-/m0/s1 |
InChI Key |
MPSPRBRYRRPPOF-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1CC1)N(CC2=CC=CC=C2)C(=O)CN |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CN |
Origin of Product |
United States |
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